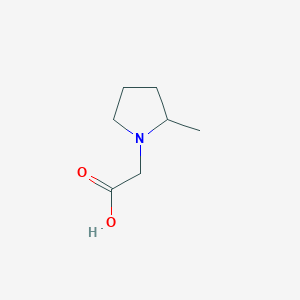
Diethyl 2-chlorobutanedioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl 2-chlorobutanedioate is an organic compound with the molecular formula C8H13ClO4. It is a diester derivative of butanedioic acid, where two ethyl groups are attached to the ester functionalities, and a chlorine atom is substituted at the second carbon of the butanedioic acid backbone. This compound is of interest in organic synthesis and various industrial applications due to its reactivity and functional group versatility.
准备方法
Synthetic Routes and Reaction Conditions
Diethyl 2-chlorobutanedioate can be synthesized through the alkylation of diethyl malonate with 1-chloro-2-bromopropane in the presence of a strong base such as sodium ethoxide. The reaction proceeds via the formation of an enolate ion from diethyl malonate, which then undergoes nucleophilic substitution with 1-chloro-2-bromopropane to yield this compound .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pH, can optimize the production process. Additionally, purification steps like distillation and recrystallization are employed to obtain the final product with the desired specifications.
化学反应分析
Types of Reactions
Diethyl 2-chlorobutanedioate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or alkoxides, to form substituted derivatives.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Reduction: The compound can be reduced to form diethyl butanedioate using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Substituted diethyl butanedioates.
Hydrolysis: Butanedioic acid and ethanol.
Reduction: Diethyl butanedioate.
科学研究应用
Diethyl 2-chlorobutanedioate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be utilized in the study of enzyme-catalyzed reactions and metabolic pathways involving ester hydrolysis.
Medicine: It serves as a precursor in the synthesis of potential drug candidates with anti-inflammatory and anticancer properties.
Industry: This compound is employed in the production of polymers and resins, where it acts as a cross-linking agent to enhance material properties
作用机制
The mechanism of action of diethyl 2-chlorobutanedioate involves its reactivity towards nucleophiles and electrophiles. The chlorine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The ester functionalities are susceptible to hydrolysis, leading to the formation of carboxylic acids. These reactions are mediated by enzymes or chemical catalysts, depending on the specific application .
相似化合物的比较
Similar Compounds
Diethyl malonate: Similar in structure but lacks the chlorine substitution.
Diethyl succinate: Another diester of butanedioic acid without the chlorine atom.
Diethyl 2,3-diisobutylsuccinate: A substituted succinate used in polymer synthesis.
Uniqueness
Diethyl 2-chlorobutanedioate is unique due to the presence of the chlorine atom, which imparts distinct reactivity and allows for specific synthetic transformations that are not possible with its non-chlorinated analogs. This makes it a valuable intermediate in organic synthesis and industrial applications.
属性
CAS 编号 |
7209-04-3 |
|---|---|
分子式 |
C8H13ClO4 |
分子量 |
208.64 g/mol |
IUPAC 名称 |
diethyl 2-chlorobutanedioate |
InChI |
InChI=1S/C8H13ClO4/c1-3-12-7(10)5-6(9)8(11)13-4-2/h6H,3-5H2,1-2H3 |
InChI 键 |
JWJDXJCSVYLGDD-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)CC(C(=O)OCC)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Methyl 2,5,5-trimethyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13164874.png)
![6-amino-3-chloro-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B13164876.png)
![(2E)-3-[2,5-dimethyl-1-(4-propylphenyl)-1H-pyrrol-3-yl]acrylic acid](/img/structure/B13164894.png)
![1-{Octahydrocyclopenta[b]pyrrol-1-yl}prop-2-yn-1-one](/img/structure/B13164901.png)



![6-[(Piperidin-1-yl)carbonyl]-1,3-benzoxazol-2-amine](/img/structure/B13164919.png)


![Bicyclo[3.2.1]octan-2-amine](/img/structure/B13164925.png)

